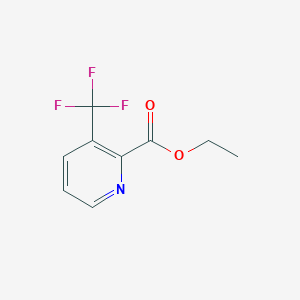

Ethyl 3-(trifluoromethyl)picolinate

Description

BenchChem offers high-quality Ethyl 3-(trifluoromethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(trifluoromethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-6(9(10,11)12)4-3-5-13-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNITUJQBBIMJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639987 | |

| Record name | Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-76-2 | |

| Record name | Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-(trifluoromethyl)picolinate" chemical structure

A Technical Guide to Ethyl 3-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-(trifluoromethyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The strategic placement of a trifluoromethyl (-CF3) group on the picolinate scaffold imparts unique physicochemical properties that are highly advantageous for developing bioactive molecules. This guide provides an in-depth analysis of its chemical structure, a detailed, field-tested synthesis protocol, and a discussion of its current and potential applications. We will explore the mechanistic reasoning behind the synthetic choices and the profound impact of trifluoromethylation on molecular properties, offering a comprehensive resource for professionals in chemical research and development.

Physicochemical and Structural Properties

Ethyl 3-(trifluoromethyl)picolinate is a derivative of picolinic acid, characterized by an ethyl ester at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic distribution of the aromatic ring, impacting its reactivity and interaction with biological targets.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; C6 [label="C", pos="2.6,1.0!"]; O1 [label="O", pos="3.4,0.3!"]; O2 [label="O", pos="2.8,2.0!"]; C7 [label="C", pos="4.8,0.7!"]; C8 [label="C", pos="5.6,-0.3!"]; C9 [label="C", pos="-2.6,-1.0!"]; F1 [label="F", pos="-3.4,-0.3!"]; F2 [label="F", pos="-2.8,-2.0!"]; F3 [label="F", pos="-3.4,-1.7!"];

// Define nodes for hydrogens H1 [label="H", pos="-2.0,1.0!"]; H2 [label="H", pos="0,-2.0!"]; H3 [label="H", pos="2.0,-1.0!"]; H41 [label="H", pos="4.9,1.7!"]; H42 [label="H", pos="5.2,0.1!"]; H51 [label="H", pos="6.6,-0.1!"]; H52 [label="H", pos="5.5,-1.3!"]; H53 [label="H", pos="5.2,-0.7!"];

// Draw bonds C5 -- N1 -- C1; C1 -- C2 -- C3 -- C4 -- C5; C1 -- H1; C3 -- H2; C4 -- H3; C5 -- C6; C6 -- O1; C6 -- O2 [style=double]; O1 -- C7; C7 -- C8; C2 -- C9; C9 -- F1; C9 -- F2; C9 -- F3; C7 -- H41; C7 -- H42; C8 -- H51; C8 -- H52; C8 -- H53;

// Aromatic ring indication ar1 [label="", pos="-0.5,0!", shape=circle, style=dotted]; } Caption: 2D Structure of Ethyl 3-(trifluoromethyl)picolinate.

Below is a summary of key physicochemical properties. Data for the exact compound is not widely published; therefore, properties for a structurally similar compound, Ethyl 3-chloro-5-(trifluoromethyl)picolinate, are provided for reference.[1][2]

| Property | Value (Reference Compound) | Reference |

| CAS Number | 128073-16-5 | [1][2] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [1][2] |

| Molecular Weight | 253.61 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 276.8 °C at 760 mmHg | [1] |

| Density | 1.389 g/cm³ | [1] |

| Refractive Index | 1.466 | [1] |

| Flash Point | 121.2 °C | [1] |

The Strategic Role of the Trifluoromethyl Group in Drug Discovery

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry.[3] Its unique properties allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6] This often increases the biological half-life of a drug candidate.

-

Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[5] This enhancement can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability and targeting intracellular proteins.[4][5]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the attached aromatic ring. This can lead to more favorable electrostatic or hydrogen bonding interactions within a target's binding pocket, thereby increasing potency and selectivity.[4][5]

-

Bioisosterism: The -CF3 group can serve as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing chemists to probe structure-activity relationships while introducing beneficial metabolic properties.[5]

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing Ethyl 3-(trifluoromethyl)picolinate is the Fischer-Speier esterification of its carboxylic acid precursor, 3-(trifluoromethyl)picolinic acid.

Detailed Experimental Protocol

This protocol is based on the well-established Fischer esterification of picolinic acids.[7]

Materials:

-

3-(Trifluoromethyl)picolinic acid

-

Anhydrous Ethanol (large excess, acts as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄, for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)picolinic acid in a large excess of anhydrous ethanol (e.g., 20-40 mL per 5g of acid).

-

Scientist's Insight: Using ethanol as the solvent drives the reaction equilibrium towards the product side, as per Le Châtelier's principle.[8] Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).

-

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[11]

-

Experimental Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.

-

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium carbonate. Stir until effervescence ceases.

-

Self-Validation Step: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its sodium salt, which is soluble in the aqueous layer.

-

-

Workup - Extraction: Transfer the mixture to a separating funnel and extract the product into an organic solvent like ethyl acetate (3 x 40 mL).[7] Combine the organic layers.

-

Why Ethyl Acetate? It is a good solvent for the ester product and is immiscible with water, allowing for efficient separation.

-

-

Workup - Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.[7]

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7] For high purity, the crude ester can be purified by silica gel column chromatography.[11]

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. δ 7.5-9.0 ppm), showing characteristic coupling patterns (doublet, triplet, doublet). The electron-withdrawing -CF3 and ester groups will shift these protons downfield.

-

Ethyl Group (Ester): A quartet (approx. δ 4.4 ppm) for the -OCH₂- protons, coupled to the methyl protons. A triplet (approx. δ 1.4 ppm) for the -CH₃ protons, coupled to the methylene protons.

-

-

¹³C NMR: Signals for the pyridine ring carbons, the ester carbonyl carbon (approx. 165 ppm), the ethyl group carbons, and a characteristic quartet for the -CF3 carbon due to C-F coupling.

-

¹⁹F NMR: A singlet for the -CF3 group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would confirm the molecular weight of the compound.

Applications and Future Outlook

Ethyl 3-(trifluoromethyl)picolinate serves as a valuable building block for more complex molecules, primarily in two sectors:

-

Pharmaceuticals: Picolinates are key intermediates in the synthesis of various pharmaceuticals.[13] The trifluoromethyl-substituted variant is particularly useful for creating novel drug candidates where enhanced metabolic stability and lipophilicity are desired.[4][6] It can be a precursor for inhibitors targeting enzymes in pathways related to cancer or inflammation.

-

Agrochemicals: Fluorinated compounds are prevalent in modern herbicides and insecticides.[14] The properties conferred by the -CF3 group can lead to pesticides with higher efficacy and better environmental persistence profiles.

The demand for advanced, fluorinated intermediates is growing. As synthetic methodologies improve, the utility of versatile building blocks like Ethyl 3-(trifluoromethyl)picolinate will continue to expand, enabling the discovery of next-generation drugs and crop protection agents.

Safety and Handling

-

Hazard Statements: Based on similar compounds, it is expected to be irritating to the skin, eyes, and respiratory system.[1]

-

Precautionary Statements: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Chem-Impex. (n.d.). Ethyl 3-(trifluoromethyl)phenoxyacetate. Retrieved February 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 2, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5. Retrieved February 2, 2026, from [Link]

-

Işık, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved February 2, 2026, from [Link]

-

BIO Web of Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 61, 01020. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]

-

The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved February 2, 2026, from [Link]

-

da Silva, A. B., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Applied Sciences. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. Retrieved February 2, 2026, from [Link]

Sources

- 1. Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 128073-16-5|Ethyl 3-chloro-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 7. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-conferences.org [bio-conferences.org]

- 13. Ethyl picolinate | 2524-52-9 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

Strategic Synthesis of Ethyl 3-(trifluoromethyl)picolinate: A Comparative Technical Guide

Topic: "Ethyl 3-(trifluoromethyl)picolinate" synthesis pathway Content Type: Technical Whitepaper / Bench Guide Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemistry Leads.

Executive Summary

Ethyl 3-(trifluoromethyl)picolinate (CAS: 128073-16-5) is a high-value heterocyclic building block, critical in the structural optimization of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical kinase inhibitors. Its structural core—a pyridine ring substituted with an ester at C2 and a trifluoromethyl group at C3—presents a unique synthetic challenge due to the electron-deficient nature of the pyridine ring and the lability of the trifluoromethyl group under harsh nucleophilic conditions.

This guide delineates two primary, high-fidelity synthesis pathways:

-

The Scalable Route: Palladium-Catalyzed Carbonylation of 2-chloro-3-(trifluoromethyl)pyridine.

-

The Precision Route: Directed Ortho-Metalation (DoM) of 3-(trifluoromethyl)pyridine.[1]

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the disconnection of the target molecule. The strategic choice lies between constructing the C2-Carbonyl bond via transition metal catalysis or exploiting the inherent acidity of the C2 proton.

Figure 1: Retrosynthetic tree illustrating the two primary disconnections based on commercially available pyridine derivatives.

Pathway A: Palladium-Catalyzed Carbonylation (Scalable)

Best for: Multi-gram to kilogram scale-up; laboratories equipped with high-pressure reactors.

Mechanistic Insight

This route utilizes the oxidative addition of a Palladium(0) species into the C2-Cl bond of 2-chloro-3-(trifluoromethyl)pyridine . The presence of the electron-withdrawing CF3 group at C3 actually facilitates this oxidative addition by lowering the electron density at C2. Subsequent CO insertion and nucleophilic attack by ethanol yield the ester.

Experimental Protocol

Reagents:

-

Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (2-5 mol%)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Gas: Carbon Monoxide (CO)

Step-by-Step Methodology:

-

Vessel Preparation: Use a stainless steel autoclave or a high-pressure glass reactor rated for >10 bar. Ensure the vessel is dry and purged with Argon.

-

Catalyst Loading: In a glovebox or under positive Argon flow, charge the reactor with 2-chloro-3-(trifluoromethyl)pyridine (10.0 g, 55 mmol), Pd(OAc)₂ (247 mg, 1.1 mmol), and dppp (454 mg, 1.1 mmol).

-

Solvent Addition: Add absolute ethanol (100 mL) and triethylamine (15.3 mL, 110 mmol). The base is critical to neutralize the HCl generated during the catalytic cycle.

-

Pressurization: Seal the reactor. Purge three times with CO gas (5 bar) to remove residual oxygen. Pressurize the system to 20 bar (approx. 290 psi) with CO.

-

Reaction: Heat the mixture to 100°C with vigorous magnetic or mechanical stirring. Maintain conditions for 12–16 hours.

-

Note: Monitor pressure drop; significant drops indicate CO consumption.

-

-

Workup: Cool the reactor to room temperature. Carefully vent the CO gas into a fume hood exhaust (CO is highly toxic). Filter the reaction mixture through a pad of Celite to remove Pd black.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) if necessary.[2]

Yield Expectation: 85–92%

Pathway B: Directed Ortho-Metalation (DoM) (Precision)

Best for: Rapid lab-scale synthesis; labs lacking high-pressure equipment.

Mechanistic Insight

The CF3 group acts as a weak Directing Metalation Group (DMG) but strongly acidifies the C2 proton via induction. However, nucleophilic attack on the pyridine ring (Chichibabin-type) or the CF3 group itself is a risk. Therefore, Lithium Diisopropylamide (LDA) is utilized instead of n-BuLi. LDA is a bulky, non-nucleophilic base that favors deprotonation over nucleophilic addition.

Experimental Protocol

Reagents:

-

Substrate: 3-(trifluoromethyl)pyridine (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.2 equiv) [Prepared fresh or commercial 2.0M solution]

-

Electrophile: Ethyl Chloroformate (ClCO₂Et) (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA (1.2 equiv) slowly via syringe.

-

Substrate Addition: Dissolve 3-(trifluoromethyl)pyridine (2.0 g, 13.6 mmol) in a minimal amount of THF. Add this solution dropwise to the LDA solution over 15 minutes, maintaining the temperature below -70°C.

-

Critical: Stir at -78°C for 1 hour to ensure complete formation of the 2-lithio-3-(trifluoromethyl)pyridine intermediate.

-

-

Quenching (Electrophile Trapping): Add Ethyl Chloroformate (1.95 mL, 20.4 mmol) dropwise. The reaction is extremely exothermic; ensure the temperature does not spike.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with water and brine.

-

Purification: Dry over MgSO₄ and concentrate. The product may require distillation or column chromatography to separate from unreacted starting material.

Yield Expectation: 65–75% (Lower yield due to potential "halogen dance" or polymerization side reactions).

Pathway B Workflow Visualization

Figure 2: Reaction coordinate for the Directed Ortho-Metalation pathway.

Comparative Data Profile

| Feature | Pathway A (Carbonylation) | Pathway B (DoM) |

| Atom Economy | High (Uses CO gas) | Moderate (Stoichiometric Li/Base waste) |

| Safety Profile | Caution: High Pressure CO (Toxic) | Caution: Pyrophoric reagents (LDA), Cryogenic |

| Scalability | Excellent (Industrial Standard) | Limited (Heat transfer limits at scale) |

| Regioselectivity | 100% (Defined by C-Cl bond) | >90% (Directed by CF3/N interaction) |

| Cost | High initial CAPEX (Autoclave, Pd) | Low CAPEX, higher reagent cost |

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer (2-ester vs 4-ester), use 1H NMR coupling constants .

-

1H NMR (400 MHz, CDCl3):

-

δ 8.85 (d, J = 4.8 Hz, 1H, H-6) — Doublet indicates proximity to Ring Nitrogen.

-

δ 8.15 (d, J = 8.0 Hz, 1H, H-4) — Proton adjacent to CF3.

-

δ 7.60 (dd, J = 8.0, 4.8 Hz, 1H, H-5) — Characteristic pyridine meta-coupling.

-

δ 4.48 (q, J = 7.1 Hz, 2H, O-CH2).

-

δ 1.42 (t, J = 7.1 Hz, 3H, CH3).

-

-

19F NMR:

-

Single peak at approx δ -60.5 ppm.

-

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[3] Chemical Reviews, 90(6), 879-933. Link

- Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Accounts of Chemical Research, 43(10), 1263-1272.

- Cottineau, B., et al. (2002). "Synthesis of 3-trifluoromethyl-2-pyridinecarboxylic acid derivatives." Journal of Heterocyclic Chemistry, 39, 929.

Sources

- 1. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 2. WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

Strategic Utilization of Ethyl 3-(trifluoromethyl)picolinate in Medicinal Chemistry

Executive Summary

Ethyl 3-(trifluoromethyl)picolinate (CAS 952182-76-2) represents a critical scaffold in modern drug discovery, particularly within the sub-field of fluorinated heterocycles. As the ethyl ester derivative of 3-(trifluoromethyl)picolinic acid, this molecule serves as a versatile "chassis" for constructing complex pyridine-based pharmacophores. Its strategic value lies in the 3-position trifluoromethyl (

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and application workflows for this high-value intermediate.

Part 1: Chemical Identity & Physical Constants[1]

Precise molecular weight and stoichiometry are the foundations of reproducible synthesis. The following data establishes the baseline for all experimental protocols involving this compound.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate | Systematic nomenclature |

| CAS Number | 952182-76-2 | Primary identifier |

| Molecular Weight | 219.16 g/mol | Essential for molarity calculations |

| Molecular Formula | ||

| Physical State | Liquid / Low-melting Solid | Dependent on purity/ambient temp |

| Solubility | DCM, EtOAc, MeOH, EtOH | Lipophilic nature due to |

| Storage | Inert Atmosphere ( | Moisture sensitive (ester hydrolysis) |

Critical Note on Stoichiometry: When using this reagent in parallel synthesis libraries, a molecular weight of 219.2 is often used for rapid calculation, but 219.16 should be used for high-precision analytical standards preparation.

Part 2: Structural Significance & The "Fluorine Effect"

The inclusion of the trifluoromethyl group at the C3 position is not merely decorative; it fundamentally alters the electronic and steric landscape of the pyridine ring.

-

Electronic Modulation: The strong electron-withdrawing nature of the

group ( -

Lipophilicity (

): The -

Bioisosterism: The ethyl ester moiety serves as a masked carboxylic acid or a precursor to amides, allowing for the exploration of diverse chemical space around the "privileged" pyridine core.

Part 3: Synthesis Protocol (Fischer Esterification)

While commercially available, in-house synthesis is often required to ensure anhydrous conditions or when derivatizing from the parent acid. The following protocol utilizes acid-catalyzed esterification, favored for its scalability and cost-efficiency.

Mechanism & Causality

We utilize Thionyl Chloride (

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

). -

Reagent Loading: Charge the flask with 3-(trifluoromethyl)picolinic acid (1.0 equiv) and anhydrous Ethanol (0.5 M concentration relative to acid).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (

) (2.0 equiv) over 20 minutes.-

Why: Slow addition prevents exotherms that could degrade the starting material or cause solvent boil-over.

-

-

Reaction: Remove the ice bath and heat the mixture to Reflux (80°C) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LCMS.[1] Look for the disappearance of the acid peak (MW 191) and appearance of the ester (MW 219).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess ethanol and

. -

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash carefully with saturated

(aq) to neutralize residual acid. Caution: Gas evolution ( -

Wash with Brine, dry over

, filter, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed synthesis workflow converting the carboxylic acid precursor to the target ethyl ester.

Part 4: Application Workflows in Drug Discovery

Ethyl 3-(trifluoromethyl)picolinate is rarely the final product; it is a divergent point for creating heterocycle libraries.

Key Transformations

-

Amidation (SNAr/Coupling): Direct reaction with amines to form nicotinamides, common in kinase inhibitors.

-

Reduction: Conversion to the alcohol (using

or -

Cyclization: Reaction with hydrazine to form hydrazides, precursors to 1,2,4-triazoles.

Divergent Utility Map

Figure 2: Divergent synthetic pathways utilizing the ethyl ester as a core building block.

Part 5: Quality Control & Validation

To ensure the integrity of the "Ethyl 3-(trifluoromethyl)picolinate" reagent before use in high-value steps, the following analytical criteria must be met.

-

Proton NMR (

NMR,-

Diagnostic Signals:

-

1.40 (t, 3H,

-

4.45 (q, 2H,

- 7.5–8.8 (m, 3H, Pyridine aromatic protons). Note: The proton adjacent to the Nitrogen will be most deshielded.

-

1.40 (t, 3H,

-

-

Fluorine NMR (

NMR):-

Single singlet peak around

-60 to -65 ppm (characteristic of

-

-

LCMS:

-

Ionization: ESI+ (Electrospray Ionization).

-

Target Mass:

. -

Purity: >95% by UV integration (254 nm).

-

References

-

ChemicalBook. (2024). Ethyl 3-(trifluoromethyl)picolinate Properties and CAS 952182-76-2. Link

-

ISK Biosciences. (2024). Trifluoromethyl-pyridine compounds list and nomenclature. Link

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC PubMed Central. Link

-

Sigma-Aldrich. (2024). Ethyl 2-picolinate derivative properties (General Esterification Protocols). Link

Sources

An In-depth Technical Guide on the Safety and Handling of Ethyl 3-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(trifluoromethyl)picolinate is a substituted pyridine derivative that is gaining prominence as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the electron-withdrawing trifluoromethyl group and the picolinate ester, make it a valuable synthon for the creation of novel therapeutic agents. However, as with any specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the critical safety and handling considerations for Ethyl 3-(trifluoromethyl)picolinate, moving beyond a simple recitation of standard procedures to explain the underlying principles and rationale. It is intended to empower researchers to work confidently and safely with this compound, fostering a culture of proactive risk management in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. Before handling Ethyl 3-(trifluoromethyl)picolinate, a thorough evaluation of its potential hazards is essential.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-(trifluoromethyl)picolinate is presented in the table below. This information is crucial for understanding its behavior and potential for hazardous reactions.

| Property | Value | Significance for Safety |

| Molecular Formula | C9H8F3NO2 | Provides insight into its elemental composition. |

| Molecular Weight | 219.16 g/mol | Relevant for accurate measurement and reaction stoichiometry. |

| Appearance | Colorless to light yellow oil | Visual identification and assessment of purity. |

| Boiling Point | Not definitively established | Lack of a defined boiling point suggests caution at elevated temperatures to avoid decomposition. |

| Flash Point | Not definitively established | The absence of a determined flash point necessitates treating the compound as potentially flammable. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | Important for selecting appropriate solvents for reactions and cleaning, as well as understanding potential environmental fate. |

Toxicological Profile

Detailed toxicological data for Ethyl 3-(trifluoromethyl)picolinate is not extensively available in public literature. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess significant toxicity. The primary routes of potential exposure are:

-

Inhalation: Vapors may be irritating to the respiratory tract.

-

Ingestion: May be harmful if swallowed.

-

Skin and Eye Contact: May cause irritation upon direct contact.

Given the presence of the trifluoromethyl group, a moiety known to influence the metabolic stability and biological activity of molecules, the potential for systemic effects upon absorption cannot be discounted.

Reactivity Hazards

While specific reactivity data is limited, the chemical structure of Ethyl 3-(trifluoromethyl)picolinate suggests potential incompatibilities with:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: May cause hydrolysis of the ester group or other undesired reactions.

-

Reducing Agents: The trifluoromethyl group may be susceptible to reduction under certain conditions.

Section 2: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to minimize exposure and prevent incidents.

Engineering Controls

The primary line of defense is to handle Ethyl 3-(trifluoromethyl)picolinate within a properly functioning chemical fume hood. This engineering control is non-negotiable and serves to:

-

Contain Vapors: Prevents the inhalation of potentially harmful fumes.

-

Provide a Physical Barrier: Offers protection from splashes and unforeseen reactions.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound. The rationale for each component is outlined below:

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles are recommended.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used.

-

Body Protection: A standard laboratory coat should be worn and kept fastened. For larger quantities or higher-risk operations, a chemically resistant apron may be appropriate.

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.

Workflow for Donning and Doffing PPE

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Storage Requirements

Proper storage is essential to maintain the stability of Ethyl 3-(trifluoromethyl)picolinate and prevent accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

Section 3: Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Isolate: Prevent the spread of the spill by using appropriate absorbent materials (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Neutralize (if applicable): For larger spills, and only if you are trained to do so, consider a suitable neutralizing agent if the material is acidic or basic.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Decision Tree for Spill Response

Caption: Decision-making flowchart for responding to a chemical spill.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 4: Waste Disposal

All waste containing Ethyl 3-(trifluoromethyl)picolinate must be treated as hazardous waste.

-

Collection: Collect all waste, including empty containers and contaminated materials, in a designated, properly labeled hazardous waste container.

-

Disposal: Dispose of the hazardous waste through a licensed and certified environmental disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

Ethyl 3-(trifluoromethyl)picolinate is a valuable tool in the arsenal of the modern medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can harness its synthetic potential while ensuring a safe and secure laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and prioritize safety in all experimental endeavors.

References

-

United States Patent US20190092770A1 . Google Patents. [1]

Sources

The Fluorine Architect: Role of the Trifluoromethyl Group in Picolinate Esters

Executive Summary

In the high-stakes arena of ligand design and medicinal chemistry, the incorporation of a trifluoromethyl (

Part 1: Electronic & Steric Architectures

The picolinate ester (pyridine-2-carboxylate) serves as a bidentate ligand (

The "Pull-Pull" Electronic Vector

Unlike methyl groups which are electron-donating (+I), the

-

Basicity Modulation: The

of the conjugate acid of pyridine is ~5.2. The addition of a -

Electrophilicity: The

group lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack (S_NAr) if a leaving group is present, and increasing the electrophilicity of the ester carbonyl.

Steric gating at C4 vs. C6

The position of the

-

C4-Position (Para to N): Purely electronic modulation. No steric interference with the metal center. Ideal for tuning redox potentials without compromising binding geometry.

-

C6-Position (Ortho to N): Creates a "steric wall." This forces the metal center into specific geometries (e.g., distorting square planar to tetrahedral) or promotes reductive elimination in catalytic cycles by crowding the metal sphere.

Visualization of Electronic Vectors

The following diagram illustrates the inductive vectors and their impact on the metal binding pocket.

Figure 1: Electronic pull vectors of the trifluoromethyl group reducing nitrogen basicity and influencing metal coordination.

Part 2: Synthetic Pathways

Synthesizing

Protocol: Esterification of 4-(Trifluoromethyl)picolinic Acid

This is the most robust method for generating the ester from commercially available acid precursors. It avoids the pitfalls of radical trifluoromethylation, such as regioisomer mixtures.

Reagents:

-

4-(Trifluoromethyl)picolinic acid (1.0 eq)

-

Thionyl chloride (

) (5.0 eq) -

Anhydrous Methanol (Solvent/Reactant)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Charge the RBF with 4-(trifluoromethyl)picolinic acid (1.91 g, 10 mmol). Add anhydrous methanol (20 mL) at 0°C (ice bath).

-

Activation: Add thionyl chloride (3.6 mL, 50 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the acid spot.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH and

. -

Neutralization: Redissolve the residue in DCM (50 mL) and wash carefully with saturated

(2 x 30 mL) to neutralize HCl salts. -

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).

Self-Validation Check:

-

NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm) and the appearance of the methyl singlet (~3.9-4.0 ppm).

-

Yield: Expect >85% yield. Low yield suggests incomplete reaction (check moisture) or hydrolysis during workup.

Advanced: Pd-Catalyzed Trifluoromethylation

For late-stage functionalization of complex picolinates (e.g., converting a chloro-picolinate to a

-

Catalyst:

/ BrettPhos or RuPhos. -

Source:

or -

Criticality: This method tolerates the ester group, unlike copper-mediated methods which often require higher temperatures that might hydrolyze the ester.

Part 3: Physicochemical & Medicinal Impact

The "Fluorine Effect" in drug design is often attributed to lipophilicity, but in picolinates, it is also about metabolic armor.

Data Comparison: The Substituent Effect

The following table contrasts the properties of Methyl Picolinate analogs.

| Substituent (C4) | Hammett Constant ( | Est. pKa (Pyridine N) | LogP (Lipophilicity) | Metabolic Stability |

| -H | 0.00 | 5.2 | 0.6 | Low (Oxidation prone) |

| -CH3 | -0.17 | 6.0 | 1.1 | Medium (Benzylic oxidation) |

| -CF3 | 0.54 | 2.6 | 1.7 | High (Blocks oxidation) |

Metabolic Blocking

In medicinal chemistry, the pyridine ring is susceptible to oxidation by CYP450 enzymes (N-oxide formation) or hydroxylation at electron-deficient carbons.

-

Mechanism: The

group sterically and electronically deactivates the specific carbon it is attached to, preventing metabolic attack. -

Bioisosterism: The

group mimics the volume of an isopropyl group but with inverted electronic properties, allowing retention of binding pocket fit while altering solubility and pKa.

Part 4: Catalytic Utility (Ligand Design)

In organometallic catalysis (e.g., C-H activation), the electron-deficient nature of

Pathway: Tuning the Catalytic Cycle

The diagram below details how the

Figure 2: Impact of electron-deficient CF3-picolinate ligands on the Pd(II) catalytic cycle.

Mechanistic Insight:

By withdrawing electron density, the

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Cho, E. J., et al. (2010).[1] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. Link

-

Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 137(16), 5582–5589. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl 3-(trifluoromethyl)picolinate in the Synthesis of BACE Inhibitors for Alzheimer's Disease Research

Introduction: Targeting BACE1 in Alzheimer's Disease and the Significance of the Trifluoromethyl Moiety

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Consequently, the inhibition of BACE1 has emerged as a primary therapeutic strategy for the treatment of AD. [1][2]The development of small molecule BACE1 inhibitors that can effectively cross the blood-brain barrier and exhibit high target specificity remains a significant challenge in medicinal chemistry.

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone in modern drug design. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity, can significantly enhance the pharmacological profile of a drug candidate. [3]In the context of BACE1 inhibitors, the trifluoromethyl group can improve binding affinity, membrane permeability, and metabolic stability, thereby increasing the overall efficacy of the inhibitor. [4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 3-(trifluoromethyl)picolinate as a key building block in the synthesis of novel BACE1 inhibitors. While direct synthesis protocols using this specific starting material are not extensively published, this guide presents a representative two-step synthetic workflow: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a suitable amine, drawing parallels from the well-documented synthesis of the clinical candidate Verubecestat (MK-8931). [1][6][7][8]

Physicochemical Properties of Ethyl 3-(trifluoromethyl)picolinate and Related Compounds

A thorough understanding of the starting material's properties is crucial for successful synthesis. Below is a table summarizing key physicochemical data for ethyl 3-(trifluoromethyl)picolinate and its chloro- and bromo-substituted analogs, which are often used in cross-coupling reactions.

| Property | Ethyl 3-(trifluoromethyl)picolinate (Predicted) | Ethyl 3-chloro-5-(trifluoromethyl)picolinate [8][9] | Ethyl 3-bromo-5-(trifluoromethyl)picolinate [10] |

| Molecular Formula | C9H8F3NO2 | C9H7ClF3NO2 | C9H7BrF3NO2 |

| Molecular Weight | 219.16 g/mol | 253.61 g/mol | 298.06 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light orange to yellow clear liquid | Not specified |

| Boiling Point | Not specified | 276.8°C at 760 mmHg | Not specified |

| Density | Not specified | 1.389 g/cm³ | Not specified |

| pKa (Predicted) | Not specified | -3.19 ± 0.10 | Not specified |

Synthetic Workflow: From Picolinate Ester to BACE Inhibitor Precursor

The following section details a two-step protocol for the conversion of ethyl 3-(trifluoromethyl)picolinate into a key amide intermediate, a common structural motif in many BACE1 inhibitors.

Overall Synthetic Scheme

Caption: Synthetic workflow for a BACE inhibitor precursor.

Step 1: Hydrolysis of Ethyl 3-(trifluoromethyl)picolinate

Causality behind Experimental Choices: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a necessary activation step for the subsequent amide bond formation. Saponification using a strong base like sodium hydroxide is a common and efficient method for this transformation. [11]The use of a co-solvent system like water and ethanol ensures the solubility of both the ester and the base. Acidification with a strong acid, such as hydrochloric acid, is then required to protonate the carboxylate salt and precipitate the desired picolinic acid.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-(trifluoromethyl)picolinate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Saponification: Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully add 2 M hydrochloric acid until the pH of the solution is approximately 2-3. A precipitate of 3-(trifluoromethyl)picolinic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

| Reagent/Solvent | Molar Eq. | Purpose |

| Ethyl 3-(trifluoromethyl)picolinate | 1.0 | Starting Material |

| Sodium Hydroxide (NaOH) | 2.0 | Base for Saponification |

| Ethanol (EtOH) | - | Co-solvent |

| Water (H₂O) | - | Solvent |

| Hydrochloric Acid (HCl) | As needed | Acid for Protonation |

Step 2: Amide Coupling to Form a BACE Inhibitor Precursor

Causality behind Experimental Choices: The formation of the amide bond is a critical step in the synthesis of many BACE1 inhibitors. [1][8]The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a standard and highly effective method for activating the carboxylic acid. [12]A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the in-situ formed ammonium salts without interfering with the coupling reaction. An aprotic polar solvent like DMF (N,N-Dimethylformamide) is chosen for its ability to dissolve a wide range of reactants.

Detailed Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (e.g., a suitable aminothiazine derivative analogous to the core of Verubecestat) (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final amide.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-(Trifluoromethyl)picolinic Acid | 1.0 | Carboxylic Acid Component |

| Representative Amine | 1.0 | Amine Component |

| HATU | 1.1 | Coupling Agent |

| DIPEA | 2.5 | Non-nucleophilic Base |

| Anhydrous DMF | - | Solvent |

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion and Future Perspectives

The strategic incorporation of the 3-(trifluoromethyl)picolinoyl moiety is a valuable approach in the design and synthesis of novel BACE1 inhibitors. The protocols detailed in this application note provide a robust and adaptable framework for researchers to synthesize key amide-based intermediates. While the clinical development of many BACE1 inhibitors has faced challenges, the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties remain critical areas of research in the quest for an effective treatment for Alzheimer's disease. The versatility of ethyl 3-(trifluoromethyl)picolinate and its derivatives as synthetic building blocks ensures their continued relevance in the development of next-generation neurological drug candidates.

References

-

A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). ResearchGate. [Link]

-

A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). PubMed. [Link]

-

Verubecestat. ALZFORUM. [Link]

-

Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

-

Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

-

Verubecestat. Wikipedia. [Link]

- Picolinic acid derivatives and their use as intermediates.

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease. ACS Publications. [Link]

-

Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

-

Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. [Link]

-

Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Current Drug Targets. [Link]

-

Trifluoromethyl Dihydrothiazine-Based β-Secretase (BACE1) Inhibitors with Robust Central β-Amyloid Reduction and Minimal Covalent Binding Burden. PubMed. [Link]

-

Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5. Home Sunshine Pharma. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl Esters [organic-chemistry.org]

- 3. apexbt.com [apexbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 11. alzforum.org [alzforum.org]

- 12. Verubecestat - Wikipedia [en.wikipedia.org]

The Suzuki Coupling of Ethyl 3-(trifluoromethyl)picolinate: A Detailed Guide for Researchers

For professionals in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. This guide provides an in-depth exploration of the Suzuki coupling reaction as it pertains to a particularly relevant and challenging substrate: Ethyl 3-(trifluoromethyl)picolinate. This electron-deficient heteroaromatic compound presents unique considerations for achieving high-yield and selective couplings, which will be addressed herein with field-proven insights and detailed protocols.

Introduction: The Significance of Arylated Trifluoromethylpyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of aryl-substituted trifluoromethylpyridines is of great interest. The Suzuki-Miyaura coupling offers a powerful and versatile method for forging the crucial aryl-pyridine bond. Ethyl 3-(trifluoromethyl)picolinate, possessing a reactive site at the 2-position (typically as a halide), is a key precursor for accessing a diverse range of these valuable compounds. However, the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen presents challenges to the standard Suzuki coupling protocol, necessitating careful optimization of the catalytic system.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organohalide (in this case, a 2-halo-3-(trifluoromethyl)picolinate) to a palladium(0) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the substrate.[3] For electron-deficient substrates like our target molecule, this step can be challenging.

Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex. The choice of base is critical and can significantly impact the reaction rate and yield.

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Considerations for Coupling with Ethyl 3-(trifluoromethyl)picolinate

The electronic properties of Ethyl 3-(trifluoromethyl)picolinate demand careful selection of the reaction components to ensure an efficient and high-yielding Suzuki coupling.

Choice of Halide

The reactivity of the leaving group at the 2-position of the picolinate follows the general trend for Suzuki couplings: iodide > bromide > chloride.[3] While 2-chloropicolinates are often more readily available and cost-effective, their lower reactivity may necessitate more active catalytic systems, higher temperatures, or longer reaction times. 2-Bromopicolinates generally offer a good balance of reactivity and stability. 2-Iodopicolinates are the most reactive but can be more expensive and less stable.

Catalytic System: Palladium Source and Ligand

The selection of the palladium catalyst and the accompanying ligand is paramount for the successful coupling of electron-deficient heteroaromatics.

-

Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][5] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

-

Ligands: Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition of less reactive aryl chlorides and to stabilize the palladium catalyst. For electron-deficient substrates, ligands that can facilitate both oxidative addition and reductive elimination are crucial. Examples of effective ligands include:

-

Triphenylphosphine (PPh₃): A standard, versatile ligand.

-

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are known for their high activity in coupling challenging substrates.

-

Ferrocenyl phosphines (e.g., dppf): Often used in the form of the pre-formed Pd(dppf)Cl₂ complex, which has shown success in the coupling of other 2-substituted pyridines.[4]

-

The Role of the Base and Solvent

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base is often interdependent with the solvent used.

-

Bases:

-

Inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. Stronger bases like cesium carbonate and potassium phosphate are often effective for challenging couplings.

-

Organic bases: Triethylamine (Et₃N) can also be used, sometimes in combination with an inorganic base.

-

-

Solvents: Aprotic polar solvents are generally preferred for Suzuki couplings.

-

Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are widely used.

-

Aromatic hydrocarbons: Toluene is another common choice.

-

Amides: N,N-Dimethylformamide (DMF) can be effective, particularly when weaker bases are used.[6]

-

Aqueous mixtures: Often, a mixture of an organic solvent and water is used, which can enhance the solubility of the inorganic base and facilitate the reaction.

-

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of a 2-halo-3-(trifluoromethyl)picolinate with an arylboronic acid. It is crucial to optimize these conditions for specific substrates.

General Protocol for Suzuki Coupling

Figure 2. General workflow for a Suzuki coupling experiment.

Materials:

-

Ethyl 2-halo-3-(trifluoromethyl)picolinate (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source and a ligand, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 2-halo-3-(trifluoromethyl)picolinate, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-aryl-3-(trifluoromethyl)picolinate.

Example Conditions from the Literature for Similar Substrates

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Phosphite ligand (4.5) | KF (3.0) | Dioxane | 110 | 12 | 82 | [7] |

| 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 24 | Good to Excellent | [8] |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane | 65-100 | - | 5-89 | [4] |

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. Here is a guide to addressing common problems in the Suzuki coupling of electron-deficient picolinates.[9]

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents | - Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature in increments.- Ensure boronic acid is pure and the solvent is anhydrous and degassed. |

| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas the solvent and maintain an inert atmosphere.- Use a more stable ligand or a lower reaction temperature. |

| Protodeboronation of the Boronic Acid | - Presence of water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Consider using a more stable boronic ester (e.g., pinacol ester).- Monitor the reaction closely and stop it once the starting material is consumed. |

| Hydrolysis of the Ester Group | - Strongly basic conditions- Presence of water | - Use a milder base (e.g., KF).- Ensure anhydrous conditions. |

Conclusion

The Suzuki-Miyaura coupling of Ethyl 3-(trifluoromethyl)picolinate is a powerful transformation for the synthesis of valuable aryl-substituted trifluoromethylpyridines. Success in this endeavor hinges on a rational approach to reaction optimization, with careful consideration of the halide, catalytic system, base, and solvent. The electron-deficient nature of the substrate necessitates the use of highly active catalytic systems and often requires more forcing conditions than couplings with electron-rich arenes. By leveraging the insights and protocols outlined in this guide, researchers can effectively navigate the challenges associated with this reaction and efficiently access a wide array of functionalized picolinate derivatives for applications in drug discovery and materials science.

References

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of novel APIs from "Ethyl 3-(trifluoromethyl)picolinate"

Application Note: Strategic Synthesis of Fluorinated N-Heterocyclic APIs

Executive Summary

This technical guide outlines the strategic utilization of Ethyl 3-(trifluoromethyl)picolinate (CAS: 126534-39-6) as a high-value building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The 3-(trifluoromethyl)pyridine-2-carboxylate scaffold is a privileged motif in medicinal chemistry, offering a unique combination of electronic deficiency, metabolic stability, and lipophilicity (

This guide details three divergent synthetic pathways:

-

Amidation: Accessing picolinamide-based kinase inhibitors.[1]

-

Cyclocondensation: Constructing fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines).[1]

-

Reductive Functionalization: Generating benzylic alcohol linkers for ether-based pharmacophores.[1]

Strategic Value of the Scaffold

The introduction of a trifluoromethyl (

| Property | Effect on API Design | Mechanistic Implication |

| Electronic Effect | Strong Electron Withdrawing Group (EWG) | Increases acidity of N-H bonds in downstream amides; deactivates ring toward oxidation.[1] |

| Lipophilicity | Increases | Enhances membrane permeability and blood-brain barrier (BBB) penetration.[1] |

| Metabolic Stability | Blocks C-3 metabolic oxidation | Prevents formation of toxic metabolites; extends half-life ( |

| Conformation | Steric Bulk (similar to Isopropyl) | Restricts bond rotation in amides (atropisomerism potential), locking active conformations.[1] |

Divergent Synthetic Workflows

The following diagram illustrates the three primary chemical transformations available from the starting material.

Figure 1: Divergent synthetic map starting from Ethyl 3-(trifluoromethyl)picolinate.[1][2]

Detailed Experimental Protocols

Pathway A: Synthesis of Picolinamide Kinase Inhibitors

Target Class: Serine/Threonine Kinase Inhibitors (e.g., similar to Picolinafen or Sorafenib analogs).

Mechanism: The electron-deficient nature of the pyridine ring makes the ester carbon highly electrophilic, but steric hindrance from the 3-

Step 1: Controlled Hydrolysis

-

Dissolve Ethyl 3-(trifluoromethyl)picolinate (1.0 eq) in THF:Water (3:1 v/v).

-

Add LiOH·H2O (1.2 eq) at 0°C. Note: Avoid NaOH/Heat to prevent decarboxylation.

-

Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Acidify carefully with 1N HCl to pH 3-4. Extract with EtOAc.[1]

-

Concentrate to yield 3-(trifluoromethyl)picolinic acid .[1]

Step 2: Amide Coupling (The API Core)

-

Suspend the acid (1.0 eq) in dry DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Stir for 10 min to activate.

-

Add the functionalized amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 eq).[1]

-

Stir at 50°C for 12 hours.

-

Purification: Quench with water. The product often precipitates.[1] If not, extract and purify via Flash Chromatography (DCM/MeOH).[1]

Critical Insight: The 3-

group creates an "ortho-effect," twisting the amide bond out of planarity. This is often crucial for binding into the ATP-binding pocket of kinases [1].[1]

Pathway B: Synthesis of Fused Pyrido[3,2-d]pyrimidines

Target Class: Broad-spectrum antivirals and herbicides (e.g., Flazasulfuron analogs).

Protocol:

-

Hydrazide Formation: Dissolve Ethyl 3-(trifluoromethyl)picolinate (10 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (15 mmol) dropwise at 0°C.

-

Reflux for 6 hours. The product, 3-(trifluoromethyl)picolinohydrazide , usually crystallizes upon cooling. Filter and wash with cold ethanol.[1]

-

Cyclization: Suspend the hydrazide (1.0 eq) in Triethyl Orthoformate (5.0 eq).

-

Add catalytic p-TsOH (0.1 eq).[1] Reflux for 8 hours.

-

Result: Formation of the fused 3-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one core.

Figure 2: Cyclocondensation mechanism for fused heterocycle formation.[1]

Pathway C: Chemoselective Reduction

Target Class: Ether-linked antagonists (e.g., GPCR ligands).

Challenge: Reducing the ester without defluorinating the

Protocol:

-

Dissolve ester (1.0 eq) in anhydrous EtOH.[1]

-

Add CaCl2 (1.0 eq) and stir for 15 min.

-

Add NaBH4 (2.0 eq) portion-wise at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]

-

Product: (3-(trifluoromethyl)pyridin-2-yl)methanol . This alcohol can be converted to a bromide (PBr3) or mesylate for

coupling with phenols.[1]

Troubleshooting & Safety

-

Decarboxylation Risk: Picolinic acids with electron-withdrawing groups are prone to thermal decarboxylation.[1] Always maintain temperatures <60°C during hydrolysis and workup.

-

Nucleophilic Attack: The C-6 position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (

) due to the para-relationship with the -

Safety: Hydrazine is toxic and potentially explosive.[1] Handle in a fume hood.

References

-

Vertex Pharmaceuticals. (2021).[1] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. National Institutes of Health.[1] Link

-

Frontiers in Chemistry. (2022).[1] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers. Link

-

Journal of Pesticide Science. (2020).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif. J-Stage. Link

-

MDPI Molecules. (2022).[1] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[1] Link

Sources

Troubleshooting & Optimization

Side products in "Ethyl 3-(trifluoromethyl)picolinate" synthesis

This guide serves as a technical support resource for researchers and process chemists working with Ethyl 3-(trifluoromethyl)picolinate (CAS: 128073-16-5). It focuses on impurity profiling, synthesis troubleshooting, and mechanistic insights into side-product formation.

Product Category: Heterocyclic Building Blocks / Fluorinated Pyridines Primary Application: Intermediate for kinase inhibitors (e.g., c-Met, ALK pathways) and agrochemicals.

Part 1: Synthesis Routes & Impurity Landscape

The impurity profile of Ethyl 3-(trifluoromethyl)picolinate is heavily dependent on the synthetic strategy employed. We analyze the three most common routes: Acid Esterification , Pd-Catalyzed Carbonylation , and Metal-Mediated Trifluoromethylation .

Route A: Esterification of 3-(Trifluoromethyl)picolinic Acid

Standard Laboratory Method

-

Reagents: 3-(Trifluoromethyl)picolinic acid, Ethanol,

or -

Primary Issue: Equilibrium limitations and thermal decarboxylation.

Route B: Pd-Catalyzed Carbonylation (Industrial)

Scale-Up Method

-

Reagents: 2-Chloro-3-(trifluoromethyl)pyridine, CO (gas), Ethanol, Pd catalyst, Base (

or -

Primary Issue: Competitive Nucleophilic Aromatic Substitution (

).

Route C: Trifluoromethylation (MedChem)

-

Reagents: Ethyl 3-iodopicolinate,

(generated in situ from Togni/Umemoto reagents or -

Primary Issue: Protodehalogenation (loss of halide without

insertion).

Part 2: Troubleshooting Guide (Q&A)

Category 1: Carbonylation Issues (Route B)

Q1: I am detecting a side product with [M-28] mass difference relative to the product. What is it?

Diagnosis: This is likely 2-Ethoxy-3-(trifluoromethyl)pyridine .

Mechanism: The starting material, 2-Chloro-3-(trifluoromethyl)pyridine, is highly electron-deficient due to the pyridine nitrogen and the ortho-

-

Lower Basicity: Switch from inorganic bases (

) to hindered organic bases (e.g., DIPEA) to reduce ethoxide concentration. -

Increase CO Pressure: Higher CO pressure accelerates the insertion step, favoring ester formation over ether formation.

-

Ligand Choice: Use bidentate ligands (e.g., dppf, Xantphos) to accelerate the reductive elimination of the ester.

Q2: My reaction yield is low, and I see a product with mass [M-72] (loss of -COOEt, gain of -H).

Diagnosis: This is 3-(Trifluoromethyl)pyridine .

Mechanism: Hydrodehalogenation . This occurs via

-

Anhydrous Conditions: Ensure ethanol is strictly anhydrous to prevent water-gas shift side reactions.

-

Catalyst Loading: Reduce Pd loading or switch to a Pd(II) precatalyst to minimize active hydride species.

Category 2: Esterification Issues (Route A)

Q3: I see a persistent "Acid Impurity" even after refluxing with

-

Method Switch: Use the Mixed Anhydride Method (Ethyl chloroformate +

) or HATU coupling if simple Fischer esterification fails. -

Catalytic DMF: If using

, add catalytic DMF to form the Vilsmeier-Haack intermediate, which is more reactive than the acid chloride alone.

Q4: The product turns dark/black upon distillation. What is happening?

Diagnosis: Thermal Decarboxylation .

Mechanism: Electron-deficient picolinic acids/esters are prone to thermal decarboxylation, releasing

-

Vacuum Distillation: strictly maintain high vacuum (<1 mbar) to keep the bath temperature below 80°C.

-

Acid Wash: Ensure all metal residues (if Pd was used upstream) are removed via a scavenger resin (e.g., QuadraPure™) before distillation.

Part 3: Impurity Profile Data

The following table summarizes the critical side products relative to the target: Ethyl 3-(trifluoromethyl)picolinate (MW: 219.16).

| Impurity Name | Structure Description | Origin Route | Mass Shift ( | Relative Retention (RP-HPLC) |